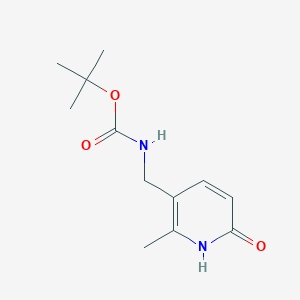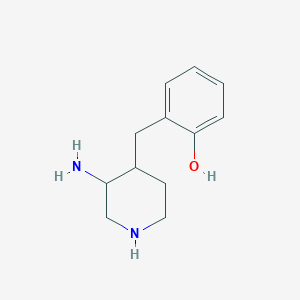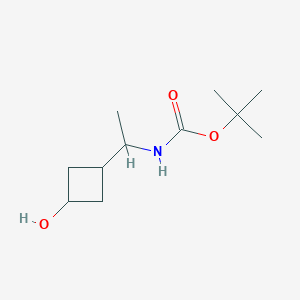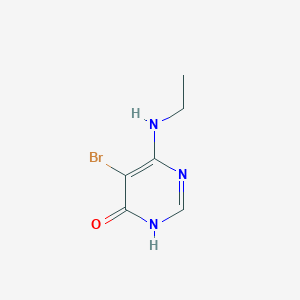![molecular formula C14H24BrNO2 B13012885 tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate CAS No. 916210-29-2](/img/structure/B13012885.png)
tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of a bromine atom and a carbamate group in its structure contributes to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react under thermal conditions to form the bicyclic structure.
Carbamate Formation: The final step involves the formation of the carbamate group. This is typically done by reacting the brominated bicyclic compound with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (RSH)
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives
Hydrolysis: Formation of amines and tert-butyl alcohol
科学的研究の応用
Tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Tert-butyl N-[(4-cyano-1-bicyclo[2.2.2]octanyl)methyl]carbamate
- Tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate
- Tert-butyl (4-hydroxymethylbicyclo[2.2.2]octan-1-yl)carbamate
Uniqueness
Tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the bromine atom or have different substituents, leading to variations in their chemical and biological properties.
特性
CAS番号 |
916210-29-2 |
|---|---|
分子式 |
C14H24BrNO2 |
分子量 |
318.25 g/mol |
IUPAC名 |
tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate |
InChI |
InChI=1S/C14H24BrNO2/c1-12(2,3)18-11(17)16-10-13-4-7-14(15,8-5-13)9-6-13/h4-10H2,1-3H3,(H,16,17) |
InChIキー |
JUTMVEJMIVSFAX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B13012836.png)
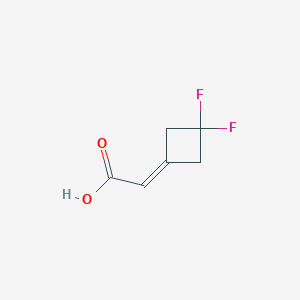
![tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012843.png)
